molecular formula C20H16ClF3N4O2S2 B2727690 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392299-19-3

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No. B2727690
CAS RN: 392299-19-3
M. Wt: 500.94
InChI Key: AGGKYYZOSQYMHS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound. It also has a trifluoromethyl group attached to a phenyl ring, which could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of the trifluoromethyl group could potentially influence the compound’s electronic structure and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could potentially affect the compound’s polarity, boiling point, and reactivity .

Scientific Research Applications

Reactions and Derivatives Formation

  • N-(1-Chloro-2-oxo-2-phenylethyl)acet-, -benz-, and -4-methylbenzamides have been shown to react with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to give derivatives of 5-amino-2-hydrazino-1,3-thiazole. These derivatives undergo recyclization and acid hydrolysis when heated with hydrochloric acid, producing substituted 3-amino-2-thiohydantoins (Balya, Vasilenko, Brovarets, & Drach, 2008).

Antioxidant and Antitumor Evaluation

  • Certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antioxidant and antitumor properties. These compounds showed promising results in cytotoxicity and antioxidant activities (Hamama, Gouda, Badr, & Zoorob, 2013).

Anticancer Properties

  • A study proposed a cost-effective approach for the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole and dichloroacetic acid moieties, which exhibited potential anticancer activity (Yushyn, Holota, & Lesyk, 2022).

Herbicidal Activities

  • N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea was synthesized and found to exhibit good inhibitory activity against specific types of grass and weed, indicating its potential as a herbicide (Fu-b, 2014).

Photodynamic Therapy Application

  • New zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base were synthesized. Their properties as photosensitizers are useful for photodynamic therapy applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Study

  • Derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole were synthesized and evaluated for their antimicrobial activities. These compounds exhibited promising activities as antibacterial and antifungal agents (Ameen & Qasir, 2017).

properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4O2S2/c1-10-3-4-12(7-11(10)2)17(30)26-18-27-28-19(32-18)31-9-16(29)25-15-8-13(20(22,23)24)5-6-14(15)21/h3-8H,9H2,1-2H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGKYYZOSQYMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

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